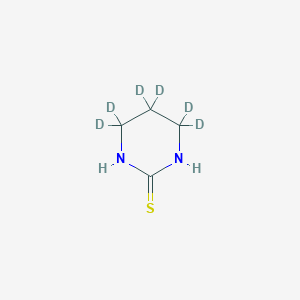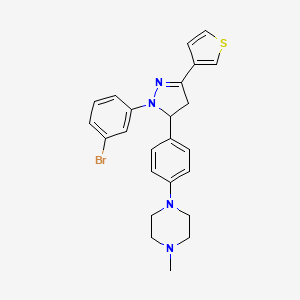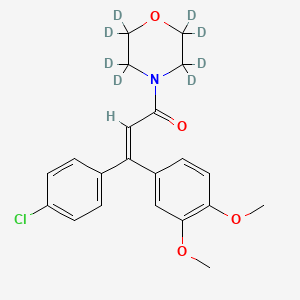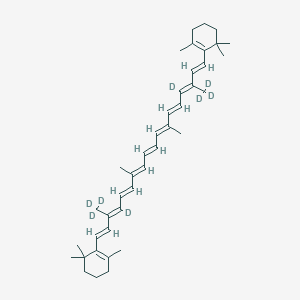
beta-Carotene-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Carotene-d8 is a deuterated form of beta-carotene, a naturally occurring pigment found in plants. Beta-carotene is a member of the carotenoid family and is known for its vibrant orange color. It is a precursor to vitamin A, which is essential for vision, immune function, and skin health. The deuterated form, this compound, is used in scientific research to study the metabolism and bioavailability of beta-carotene in the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beta-Carotene-d8 can be synthesized through chemical synthesis methods that involve the incorporation of deuterium atoms into the beta-carotene molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the deuteration of acetylene to produce deuterated acetylene, which is then used in the subsequent steps to form this compound. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are similar to those used for the synthesis of beta-carotene but with the addition of deuterated reagents. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Carotene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the this compound molecule with other atoms or groups.
Major Products Formed
The major products formed from the chemical reactions of this compound include retinal, retinoic acid, and various carotenoid derivatives. These products are important for studying the biological activity and potential therapeutic applications of this compound .
Aplicaciones Científicas De Investigación
Beta-Carotene-d8 has a wide range of scientific research applications, including:
Mecanismo De Acción
Beta-Carotene-d8 exerts its effects through its conversion to vitamin A in the body. The mechanism involves the cleavage of this compound by the enzyme beta-carotene dioxygenase to form retinal, which is then further converted to retinoic acid. Retinoic acid acts on nuclear receptors, such as the retinoic acid receptor and retinoid X receptor, to regulate gene expression and cellular processes. This mechanism is crucial for maintaining normal vision, immune function, and skin health .
Comparación Con Compuestos Similares
Beta-Carotene-d8 is unique compared to other carotenoids due to its deuterated form, which allows for precise tracking and study in metabolic research. Similar compounds include:
Alpha-Carotene: Another carotenoid with similar antioxidant properties but less potent as a vitamin A precursor.
Lutein and Zeaxanthin: Carotenoids that are important for eye health but have different structures and functions compared to this compound.
This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the metabolism and bioavailability of carotenoids in scientific research.
Propiedades
Fórmula molecular |
C40H56 |
|---|---|
Peso molecular |
544.9 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-4,15-dideuterio-7,12-dimethyl-3,16-bis(trideuteriomethyl)-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/i3D3,4D3,21D,22D |
Clave InChI |
OENHQHLEOONYIE-QVOKSWBTSA-N |
SMILES isomérico |
[2H]/C(=C(/C([2H])([2H])[2H])\C=C\C1=C(CCCC1(C)C)C)/C=C/C(=C/C=C/C=C(/C=C/C(=C(\C([2H])([2H])[2H])/C=C/C2=C(CCCC2(C)C)C)/[2H])\C)/C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




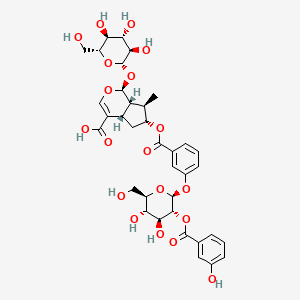
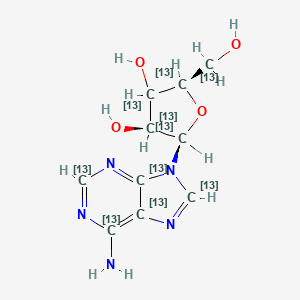
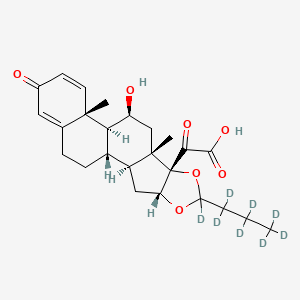
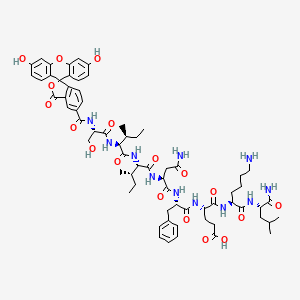
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
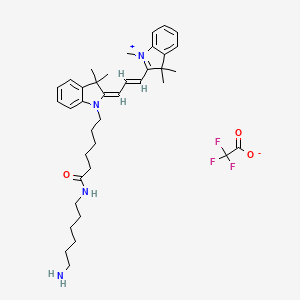
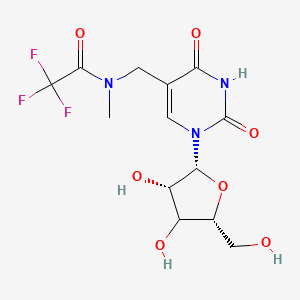
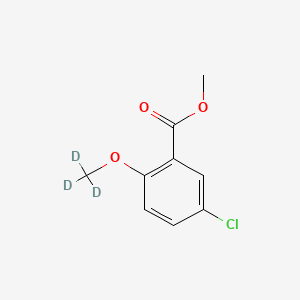
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
